N-[(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a naphthalene moiety, and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide typically involves the condensation of 2-methoxynaphthalene-1-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of acetic anhydride to yield the desired thiazole derivative. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid
Temperature: Reflux conditions (approximately 80-100°C)
Time: 4-6 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient purification processes, and implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; room temperature to mild heating.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines); organic solvents; room temperature to reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiazole derivatives
Scientific Research Applications
N-[(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Potential use in the development of new materials and as a precursor for the synthesis of functionalized thiazole derivatives.
Mechanism of Action
The mechanism of action of N-[(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Inhibition of key enzymes, disruption of cellular membranes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide can be compared with other thiazole derivatives, such as:
Thiazole-4-carboxamide: Similar structure but lacks the naphthalene moiety.
2-Aminothiazole: Contains an amino group instead of the acetamide group.
Thiazole-2-thiol: Contains a thiol group instead of the acetamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the naphthalene moiety enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10(20)18-17-19-16(21)15(23-17)9-13-12-6-4-3-5-11(12)7-8-14(13)22-2/h3-9H,1-2H3,(H,18,19,20,21)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNXEHVOVZMUBR-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=C(C=CC3=CC=CC=C32)OC)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C\C2=C(C=CC3=CC=CC=C32)OC)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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